Cas no 172921-32-3 (2,5-difluoro-4-nitro-benzonitrile)

2,5-difluoro-4-nitro-benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-difluoro-4-nitrobenzonitrile
- Benzonitrile, 2,5-difluoro-4-nitro-
- HKKHVLVXHJDVQE-UHFFFAOYSA-N
- 2,5-Difluoro-4-nitro-benzonitrile
- AK167203
- SCHEMBL4614436
- AKOS025287143
- s10835
- SY155786
- MFCD13185567
- DS-9243
- XGA92132
- CS-0157899
- DB-226851
- EN300-137683
- 172921-32-3
- 2,5-difluoro-4-nitro-benzonitrile
-
- MDL: MFCD13185567
- インチ: 1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H
- InChIKey: HKKHVLVXHJDVQE-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C#N)C(=C([H])C=1[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 184.00843363g/mol
- どういたいしつりょう: 184.00843363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 69.6
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.064 g/l)(25ºC)、
2,5-difluoro-4-nitro-benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB487254-250 mg |
2,5-Difluoro-4-nitrobenzonitrile; . |
172921-32-3 | 250MG |
€128.10 | 2023-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228539-250mg |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 98% | 250mg |
¥322 | 2023-04-15 | |
Enamine | EN300-137683-1.0g |
2,5-difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
abcr | AB487254-1 g |
2,5-Difluoro-4-nitrobenzonitrile; . |
172921-32-3 | 1g |
€220.50 | 2023-04-20 | ||
TRC | D457348-10mg |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB487254-5 g |
2,5-Difluoro-4-nitrobenzonitrile; . |
172921-32-3 | 5g |
€540.80 | 2023-04-20 | ||
Ambeed | A201513-250mg |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 250mg |
$28.0 | 2025-02-21 | |
Ambeed | A201513-5g |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 5g |
$104.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228539-5g |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 98% | 5g |
¥2182 | 2023-04-15 | |
Ambeed | A201513-1g |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 1g |
$35.0 | 2025-02-21 |
2,5-difluoro-4-nitro-benzonitrile 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
2,5-difluoro-4-nitro-benzonitrileに関する追加情報
2,5-Difluoro-4-Nitrobenzonitrile: A Comprehensive Overview
2,5-Difluoro-4-nitrobenzonitrile, also known by its CAS number 172921-32-3, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it valuable for advanced chemical synthesis and research.
The synthesis of 2,5-difluoro-4-nitrobenzonitrile typically involves multi-step reactions that require precise control over reaction conditions to achieve high purity and yield. Recent advancements in synthetic methodologies have enabled more efficient routes for the preparation of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations highlight the ongoing efforts to optimize the production of this compound for industrial and academic purposes.
In terms of chemical properties, 2,5-difluoro-4-nitrobenzonitrile exhibits notable stability under standard laboratory conditions. However, its reactivity can be significantly influenced by the presence of electron-withdrawing groups such as the nitro and cyano functionalities. These groups enhance the electrophilic character of the aromatic ring, making it a suitable substrate for various electrophilic substitution reactions. Recent studies have demonstrated its utility in Suzuki-Miyaura coupling reactions, where it serves as an effective arylating agent due to its high reactivity and compatibility with palladium catalysts.
The application of 2,5-difluoro-4-nitrobenzonitrile extends beyond traditional organic synthesis. It has found significant use in materials science, particularly in the development of advanced polymers and optoelectronic materials. For example, researchers have incorporated this compound into polymeric frameworks to enhance their thermal stability and electronic conductivity. The fluorine substituents contribute to improved resistance to UV degradation, while the nitro group provides additional functionalization opportunities for tailoring material properties.
Recent research has also explored the potential of 2,5-difluoro-4-nitrobenzonitrile in pharmaceutical chemistry. Its unique structure makes it a promising candidate for drug design, particularly in targeting specific biological pathways. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential as a lead compound for anti-inflammatory drug development.
In conclusion, 2,5-difluoro-4-nitrobenzonitrile (CAS No. 172921-32-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers in organic synthesis, materials science, and pharmaceutical chemistry. As ongoing studies continue to uncover new uses and optimizations for this compound, its significance in both academic and industrial settings is expected to grow further.
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